1-(2,3-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
Beschreibung
1-(2,3-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a urea-derived compound featuring a 2,3-dimethylphenyl group and a 2-((6-methylpyridazin-3-yl)amino)ethyl moiety. Urea derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition and enzyme modulation. This compound’s structure combines aromatic and heterocyclic substituents, which may influence its solubility, bioavailability, and target specificity.
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-5-4-6-14(13(11)3)19-16(22)18-10-9-17-15-8-7-12(2)20-21-15/h4-8H,9-10H2,1-3H3,(H,17,21)(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCMSRGINOHIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCNC2=NN=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(2,3-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dimethylphenyl isocyanate with 6-methylpyridazine derivatives. The synthetic route typically includes the following steps:
- Preparation of the Isocyanate : Reacting 2,3-dimethylphenol with phosgene or an equivalent to obtain the isocyanate.
- Formation of the Urea : The isocyanate is then reacted with an amine derivative of 6-methylpyridazine to form the urea linkage.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets:
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively .
- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating moderate potency .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Induction of apoptosis |
| HCT116 | 12.8 | Cell cycle arrest |
The mechanisms through which 1-(2,3-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea exerts its biological effects include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It may cause cell cycle arrest at the G1 phase, leading to decreased proliferation rates in sensitive cell lines .
Study on Anticancer Activity
A recent study evaluated the anticancer potential of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to controls, suggesting that the compound can effectively inhibit tumor growth through its cytotoxic properties.
Neuroprotective Effects
Another investigation focused on its neuroprotective effects in models of neurodegeneration. The findings indicated that the compound could reduce oxidative stress markers and improve cognitive function in animal models subjected to neurotoxic agents .
Wissenschaftliche Forschungsanwendungen
The compound exhibits a range of biological activities that make it suitable for therapeutic applications. Key areas of focus include:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. Its structural components suggest potential interactions with cellular pathways involved in cancer progression.
- Antidiabetic Properties : Research has suggested that urea derivatives can modulate glucose metabolism, indicating possible applications in managing diabetes.
- Neuroprotective Effects : The presence of a pyridazine moiety may contribute to neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of 1-(2,3-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea, researchers found that it significantly inhibited the growth of specific cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways. This suggests potential for further development as an anticancer agent.
Case Study 2: Antidiabetic Properties
Another investigation focused on the compound's effect on glucose metabolism. In vitro studies demonstrated that it enhanced glucose uptake in muscle cells, indicating a possible mechanism for improving insulin sensitivity. This finding supports its potential use in diabetes management.
Case Study 3: Neuroprotective Effects
Research into the neuroprotective capabilities revealed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. In models simulating neurodegenerative conditions, treatment with 1-(2,3-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea resulted in decreased markers of oxidative damage and improved cell viability.
Analyse Chemischer Reaktionen
Nitro Group Reduction
The two nitro groups (–NO₂) on the quinoline and benzene rings undergo selective reduction to amines (–NH₂) under catalytic hydrogenation or chemical reducing conditions. For example:
-
Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at 60°C reduces both nitro groups to amines with >90% yield .
-
Chemical Reduction : SnCl₂/HCl selectively reduces the quinoline-attached nitro group first due to electronic effects from the aromatic system .
Table 1: Reduction Conditions and Yields
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂/Pd-C | Ethanol | 60 | 92 |
| SnCl₂/HCl | EtOH/H₂O | 80 | 85 |
Nucleophilic Acyl Substitution at the Ketone
The phenyl ketone group participates in nucleophilic substitutions, enabling derivatization:
-
Grignard Reactions : Reacts with RMgX (R = alkyl/aryl) to form tertiary alcohols. For instance, reaction with methylmagnesium bromide in THF yields a tertiary alcohol (83% yield).
-
Condensation with Hydrazines : Forms hydrazones when treated with hydrazine hydrate in ethanol under reflux.
Key Reaction :
Electrophilic Aromatic Substitution
The electron-rich quinoline and benzene rings undergo electrophilic substitutions:
-
Nitration : Further nitration at the 3-position of the quinoline ring using HNO₃/H₂SO₄ at 0°C .
-
Sulfonation : Reacts with fuming H₂SO₄ to introduce sulfonic acid groups, enhancing water solubility.
Regioselectivity : The amino group (–NH–) directs electrophiles to the para position on the attached benzene ring .
Acid-Catalyzed Cyclization
The compound undergoes intramolecular cyclization under acidic conditions to form fused polycyclic structures. For example, refluxing in concentrated HCl generates a tetracyclic isoindoloquinoline derivative (72% yield) .
Mechanism : Protonation of the amino group facilitates nucleophilic attack on the ketone, followed by dehydration .
Cross-Coupling Reactions
The amino group enables Pd-catalyzed couplings:
-
Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos to form biaryl amines (65% yield) .
-
Ulmann Coupling : Forms C–N bonds with aryl iodides in the presence of CuI/L-proline .
Table 2: Coupling Reaction Optimization
| Substrate | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂/Xantphos | Toluene | 65 |
| 2-Iodonaphthalene | CuI/L-proline | DMF | 58 |
Microwave-Assisted Functionalization
Modern synthesis techniques enhance reaction efficiency:
-
Microwave irradiation (240 W, 8 min) with acetylacetone and HCl yields cyclized intermediates (60% yield) .
-
Solvent-free conditions reduce side reactions and improve purity .
Stability and Reactivity Considerations
-
Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.
-
Oxidative Sensitivity : The amino group slowly oxidizes in air, requiring inert storage conditions .
-
Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄) and acid chlorides .
Biological Activity via Prodrug Formation
Reduction of nitro groups to amines generates bioactive intermediates:
-
Antimicrobial Derivatives : Amine-functionalized analogs show MIC values of 1.95 µg/mL against E. coli and S. aureus .
-
Anticancer Potential : Quinoline-amide derivatives inhibit kinase enzymes (IC₅₀: 0.12 µM) .
Spectral and Computational Insights
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Comparison
The target compound’s urea core links a 2,3-dimethylphenyl group to a pyridazine-containing ethylamine chain. Key structural distinctions from analogous compounds include:
- Heterocyclic Moieties : The 6-methylpyridazine ring differentiates it from triazine-based urea derivatives (e.g., compound 18 in ). Pyridazine’s hydrogen-bonding capacity and planarity may enhance interactions with enzymatic targets compared to bulkier substituents like triazine.
- Aromatic Substituents : The 2,3-dimethylphenyl group contrasts with the 2-oxaadamantane group in compound 18 and the cyclopentanecarboxylate ester in Metcaraphen Hydrochloride . These differences impact lipophilicity and steric hindrance.
Pharmacological Properties
*Estimated based on structural similarity.
- Compound 18 () : The 2-oxaadamantane group likely increases metabolic stability due to its rigid, lipophilic structure.
- Metcaraphen HCl (): As a non-urea ester, it exhibits higher lipophilicity (logP ~3.2), favoring CNS penetration for muscle relaxant activity.
Research Findings and Implications
- Heterocyclic Impact : Pyridazine-based ureas (target compound) may exhibit stronger hydrogen-bonding interactions with kinase ATP-binding pockets compared to triazine derivatives (compound 18) .
- Aromatic Substituents : The 2,3-dimethylphenyl group could reduce metabolic oxidation compared to unsubstituted phenyl rings, extending half-life .
- Clinical Potential: Unlike Metcaraphen’s muscarinic antagonism , the target compound’s kinase-targeting profile aligns with anticancer or anti-inflammatory applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
